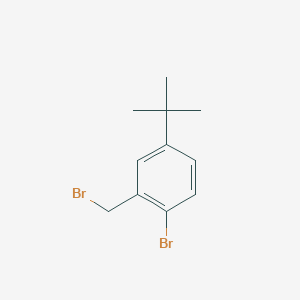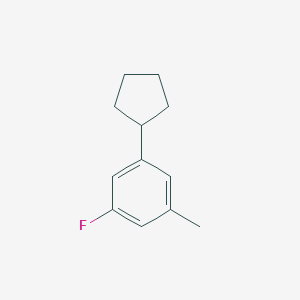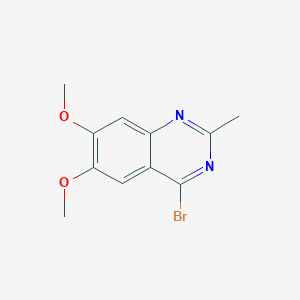![molecular formula C9H7ClO2S B13122784 6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol](/img/structure/B13122784.png)
6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol is an organosulfur compound belonging to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties. This compound, characterized by a chloro group at the 6th position and a hydroxymethyl group at the 2nd position, exhibits significant potential in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-(trimethylsilyl)phenyl triflate with ethyl p-tolylethynyl sulfide in the presence of cesium fluoride in hot acetonitrile . This reaction yields the desired benzothiophene derivative through an aryne intermediate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of reagents and conditions may vary to optimize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 6-chloro-2-formylbenzo[b]thiophen-3-ol, while nucleophilic substitution of the chloro group can produce various substituted benzothiophenes .
Scientific Research Applications
6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol has a wide range of applications in scientific research:
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol involves its interaction with specific molecular targets. The chloro and hydroxymethyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .
Comparison with Similar Compounds
- 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene
- 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
Comparison: Compared to other benzothiophene derivatives, 6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol is unique due to its specific substitution pattern. The presence of both chloro and hydroxymethyl groups enhances its reactivity and potential for diverse chemical transformations. Additionally, its structural features contribute to its distinct biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H7ClO2S |
|---|---|
Molecular Weight |
214.67 g/mol |
IUPAC Name |
6-chloro-2-(hydroxymethyl)-1-benzothiophen-3-ol |
InChI |
InChI=1S/C9H7ClO2S/c10-5-1-2-6-7(3-5)13-8(4-11)9(6)12/h1-3,11-12H,4H2 |
InChI Key |
IUTJNHUDHZAZTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-Dioxo-1,2-dihydropyrido[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B13122708.png)

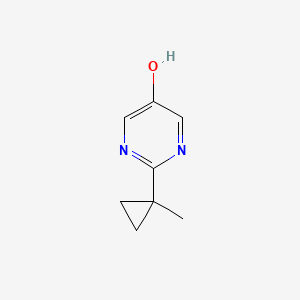
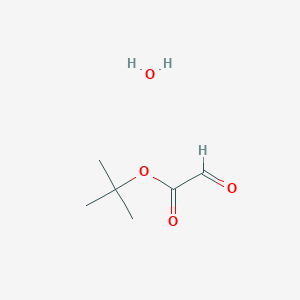

![(Z)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-(4-nitrophenyl)-3-phenylprop-2-en-1-one](/img/structure/B13122745.png)
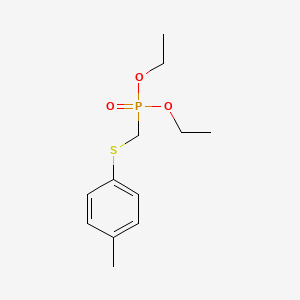


![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13122765.png)
